2-(2-アミノエチルアミノ)ピリジン二塩酸塩

概要

説明

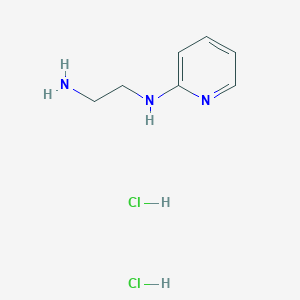

2-(2-Aminoethylamino)-pyridine dihydrochloride: is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with an aminoethylamino group, making it a versatile molecule for various chemical reactions and applications.

科学的研究の応用

2-(2-Aminoethylamino)-pyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

Target of Action

The primary targets of 2-(2-Aminoethylamino)-pyridine dihydrochloride are calcium ions (Ca2+) . The compound is used as a scale inhibitor in industrial water treatment, where it prevents the formation of calcium carbonate (CaCO3) and calcium sulfate (CaSO4) scales .

Mode of Action

The compound interacts with its targets by chelating with Ca2+ ions . This interaction inhibits the combination of Ca2+ with anions, thereby preventing the generation of CaCO3 and CaSO4 scales . It also has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .

Biochemical Pathways

The compound affects the crystallization process of calcium carbonate and calcium sulfate scales . By chelating with Ca2+ ions, it retards the formation and growth of CaCO3 and CaSO4 crystal nuclei . This action disrupts the normal biochemical pathways that lead to scale formation.

Result of Action

The result of the compound’s action is the inhibition of scale formation . The compound shows better scale inhibition performance for CaCO3 and CaSO4 than polyaspartic acid (PASP), a well-known green scale inhibitor . Particularly, it exhibits the best scale inhibition performance for CaCO3 .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration, temperature, and duration . Its anti-scaling performance against CaCO3 and CaSO4 is diminished at a low concentration (<10 mg L−1) and a high temperature . It shows better scale inhibition performance than pasp under these conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)-pyridine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with pyridine and 2-chloroethylamine hydrochloride.

Reaction: Pyridine is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium.

Purification: The product is then purified through crystallization or other suitable purification techniques to obtain 2-(2-Aminoethylamino)-pyridine dihydrochloride in high purity.

Industrial Production Methods

In industrial settings, the production of 2-(2-Aminoethylamino)-pyridine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the production process.

化学反応の分析

Types of Reactions

2-(2-Aminoethylamino)-pyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various alkylating agents or acylating agents; reactions can be conducted in the presence of bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

類似化合物との比較

Similar Compounds

- 2-(2-Aminoethylamino)-ethanol

- 2-(2-Aminoethylamino)-benzene

- 2-(2-Aminoethylamino)-thiophene

Uniqueness

Compared to these similar compounds, 2-(2-Aminoethylamino)-pyridine dihydrochloride is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.

Conclusion

2-(2-Aminoethylamino)-pyridine dihydrochloride is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development are likely to uncover even more applications and benefits of this intriguing compound.

生物活性

2-(2-Aminoethylamino)-pyridine dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- Chemical Name : 2-(2-Aminoethylamino)-pyridine dihydrochloride

- CAS Number : 99669-44-0

- Molecular Formula : C8H13Cl2N3

Biological Activity

Research indicates that 2-(2-Aminoethylamino)-pyridine dihydrochloride exhibits significant biological activity. It has been primarily studied for its role as a histamine receptor antagonist, specifically targeting both H1 and H2 receptors.

Histamine Receptor Antagonism

The compound has shown promise in inhibiting histamine release, which is crucial in managing allergic reactions and conditions such as asthma. Studies have demonstrated its effectiveness in reducing the severity of anaphylactic reactions and other histamine-mediated responses.

Table 1: Histamine Receptor Antagonism Activity

| Compound | H1 Receptor pK_B | H2 Receptor pK_B |

|---|---|---|

| 2-(2-Aminoethylamino)-pyridine dihydrochloride | 7.5 | 6.8 |

| Cimetidine | 6.0 | 7.0 |

| Ranitidine | 6.5 | 7.5 |

The mechanism by which 2-(2-Aminoethylamino)-pyridine dihydrochloride exerts its effects involves competitive inhibition at the histamine receptors. By binding to these receptors, it prevents histamine from exerting its physiological effects, which include vasodilation and increased vascular permeability.

Case Studies

- Histamine-Induced Bronchoconstriction : In a controlled study on guinea pigs, administration of the compound prior to exposure to histamine resulted in a significant reduction in bronchoconstriction, demonstrating its potential utility in asthma management.

- Anaphylaxis Prevention : A clinical trial assessed the efficacy of this compound in patients with a history of anaphylactic reactions during anesthesia. Results indicated a marked decrease in the incidence of adverse reactions when administered preoperatively .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is rapidly absorbed and reaches peak plasma concentrations within an hour of administration. Its half-life is approximately 3 hours, allowing for effective dosing schedules.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Time | ~1 hour |

| Half-Life | ~3 hours |

| Bioavailability | ~60% |

Therapeutic Applications

The compound's ability to modulate histamine activity suggests several therapeutic applications:

- Allergy Treatment : Effective in managing allergic rhinitis and other allergic conditions.

- Anesthesia Protocols : Potential use in premedication to prevent hypersensitivity reactions during surgery.

- Gastrointestinal Disorders : May aid in conditions where excessive histamine release is problematic.

特性

IUPAC Name |

N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGUUWHSAANPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557806 | |

| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99669-44-0 | |

| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99669-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。